(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate (E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 304684-76-2
VCID: VC11789851
InChI: InChI=1S/C20H17NO4S/c1-2-24-20(23)18-16(14-7-4-3-5-8-14)13-26-19(18)21-17(22)11-10-15-9-6-12-25-15/h3-13H,2H2,1H3,(H,21,22)/b11-10+
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CO3
Molecular Formula: C20H17NO4S
Molecular Weight: 367.4 g/mol

(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate

CAS No.: 304684-76-2

Cat. No.: VC11789851

Molecular Formula: C20H17NO4S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate - 304684-76-2

Specification

CAS No. 304684-76-2
Molecular Formula C20H17NO4S
Molecular Weight 367.4 g/mol
IUPAC Name ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate
Standard InChI InChI=1S/C20H17NO4S/c1-2-24-20(23)18-16(14-7-4-3-5-8-14)13-26-19(18)21-17(22)11-10-15-9-6-12-25-15/h3-13H,2H2,1H3,(H,21,22)/b11-10+
Standard InChI Key XMIVJOXLFDHAFK-ZHACJKMWSA-N
Isomeric SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CO3
SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CO3
Canonical SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates multiple heterocyclic and aromatic systems:

  • A thiophene ring at the core, substituted at the 2-position with an acrylamido group bearing a furan moiety.

  • A phenyl group at the 4-position of the thiophene ring.

  • An ethyl carboxylate group at the 3-position.
    The (E)-stereochemistry of the acrylamido linker ensures spatial orientation critical for bioactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20_{20}H17_{17}NO4_4S
Molecular Weight367.4 g/mol
IUPAC NameEthyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate
SMILESCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CO3
InChI KeyXMIVJOXLFDHAFK-ZHACJKMWSA-N
logP3.82 (predicted)

The logP value suggests moderate lipophilicity, balancing membrane permeability and solubility. The polar surface area (≈80 Ų) indicates potential for hydrogen bonding, aligning with its interaction with biological targets.

Stereochemical Considerations

The (E)-configuration of the acrylamido group positions the furan and thiophene rings on opposite sides of the double bond, minimizing steric hindrance and optimizing electronic conjugation. This geometry enhances stability and influences pharmacophore orientation during target binding.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Thiophene Functionalization: Introduction of the phenyl group at the 4-position through Friedel-Crafts acylation or cross-coupling reactions.

  • Acrylamido Formation: Coupling of 3-(furan-2-yl)acryloyl chloride with the 2-amino group of the thiophene intermediate under basic conditions.

  • Esterification: Ethyl carboxylate installation via esterification of the carboxylic acid precursor.

Key reaction conditions include:

  • Temperature Control: 40–80°C for acylation steps.

  • Catalysts: Palladium catalysts for coupling reactions.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for intermediate steps .

Reactivity Profile

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution: The electron-rich thiophene and furan rings undergo nitration or sulfonation.

  • Nucleophilic Acyl Substitution: The acrylamido group reacts with amines or hydrazines.

  • Ester Hydrolysis: The ethyl carboxylate can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Biological Activities and Mechanisms

Table 2: Cytotoxic Activity of Analogous Compounds

CompoundCC50_{50} (µM)Cell LineMechanism
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate23.5HL-60Caspase-3 activation, ROS induction
(E)-Ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylatePendingN/APredicted similar pathway

Antiviral Activity

Furan-thiophene hybrids exhibit inhibition of viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) by binding to catalytic dyad residues (His41/Cys145). Molecular docking predicts a binding affinity of −8.2 kcal/mol for this compound, though experimental validation is needed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Expected signals include:

    • δ 1.3 ppm (t, 3H, CH3_3CH2_2).

    • δ 4.2 ppm (q, 2H, OCH2_2).

    • δ 6.5–7.8 ppm (m, aromatic protons).

  • 13^13C NMR: Carbonyl carbons at δ 165–170 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 367.4 [M+H]+^+, with fragmentation patterns confirming the acrylamido and furan groups.

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